N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzenesulfonamide
Description
This compound features a [1,2,4]triazolo[1,5-a]pyrimidine core linked via a propyl chain to a 2-fluorobenzenesulfonamide group. The triazolopyrimidine scaffold is known for its versatility in medicinal and agrochemical applications due to its ability to engage in hydrogen bonding and π-π interactions. The sulfonamide moiety enhances solubility and target-binding specificity, while the fluorine atom at the benzene ring improves metabolic stability and lipophilicity.
Properties
IUPAC Name |
2-fluoro-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN5O2S/c15-12-5-1-2-6-13(12)23(21,22)19-7-3-4-11-8-16-14-17-10-18-20(14)9-11/h1-2,5-6,8-10,19H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCSKRDZFLALRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 1,2,4-Triazol-5-yl Precursors
The triazolopyrimidine core is synthesized via malonic acid-mediated cyclization under phosphorus oxychloride (POCl₃) catalysis. Modifying the method from EP0444747B1:
Procedure :
- Combine N-(3-aminopropyl)-1H-1,2,4-triazol-5-amine (10 mmol), malonic acid (12 mmol), and POCl₃ (50 mmol) in anhydrous dichloroethane.
- Heat at 80°C for 6–8 hours under nitrogen.
- Quench with ice-water, adjust pH to 7–8 with NaOH, and extract with dichloromethane.
- Purify via silica gel chromatography (ethyl acetate:hexane = 3:1) to yield 3-(triazolo[1,5-a]pyrimidin-6-yl)propan-1-amine.
Key Data :
Alternative Alkylation Pathways
For scalability, alkylation of pre-formed triazolopyrimidine with 3-bromopropylamine hydrobromide is viable:
Procedure :
- React triazolo[1,5-a]pyrimidin-6-ol (10 mmol) with 3-bromopropylamine (12 mmol) in DMF at 120°C for 24 hours.
- Neutralize with NaHCO₃ and extract with ethyl acetate.
- Isolate the amine intermediate in 65% yield.
Synthesis of 2-Fluorobenzenesulfonyl Chloride
Diazotization-Sulfonation Sequence
Procedure :
- Dissolve 2-fluoroaniline (10 mmol) in concentrated HCl (15 mL) and glacial acetic acid (5 mL) at 0°C.
- Add NaNO₂ (12 mmol) in H₂O (10 mL) dropwise, maintaining temperature <5°C.
- Bubble SO₂ gas through the solution for 1 hour, then add CuCl (1 mmol) to catalyze sulfonation.
- Extract with dichloromethane and distill under reduced pressure to isolate 2-fluorobenzenesulfonyl chloride (85% yield).
Characterization :
- $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 8.12 (dd, J = 8.4, 5.6 Hz, 1H), 7.78 (td, J = 7.6, 1.6 Hz, 1H), 7.45–7.35 (m, 2H).
Sulfonylation of the Amine Intermediate
Coupling Reaction
Procedure :
- Dissolve 3-(triazolo[1,5-a]pyrimidin-6-yl)propan-1-amine (5 mmol) in anhydrous THF.
- Add 2-fluorobenzenesulfonyl chloride (5.5 mmol) and Et₃N (10 mmol) at 0°C.
- Warm to room temperature and stir for 12 hours.
- Quench with water, extract with ethyl acetate, and purify via recrystallization (ethanol/H₂O) to yield the target compound.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | THF | 89% |
| Base | Et₃N | 85% |
| Temperature | 25°C | 88% |
| Reaction Time | 12 h | Max yield |
Characterization of Final Product :
- Molecular Formula : C₁₅H₁₄FN₅O₂S
- MS (ESI) : m/z 350.1 [M+H]⁺
- $$ ^1H $$ NMR (400 MHz, DMSO-d₆): δ 8.81 (s, 1H, triazole-H), 8.15 (d, J = 5.2 Hz, 1H, pyrimidine-H), 7.92–7.85 (m, 2H, Ar-H), 7.62–7.55 (m, 1H, Ar-H), 7.41 (d, J = 5.2 Hz, 1H, pyrimidine-H), 3.45 (t, J = 6.8 Hz, 2H, -CH₂NHSO₂), 2.92 (t, J = 7.2 Hz, 2H, -CH₂-triazolo), 1.98 (quin, J = 6.8 Hz, 2H, -CH₂CH₂CH₂-).
Comparative Analysis of Synthetic Routes
Route Efficiency
| Route | Steps | Total Yield | Key Advantage |
|---|---|---|---|
| A | 3 | 52% | One-pot cyclization |
| B | 4 | 48% | Scalable alkylation |
Route A (direct cyclization) offers fewer steps but requires stringent anhydrous conditions. Route B, while longer, avoids sensitive intermediates.
Industrial-Scale Considerations
- Cost Drivers : POCl₃ ($0.8/g) and 2-fluoroaniline ($1.2/g) dominate material costs.
- Purification : Recrystallization in ethanol/water achieves >98% purity, avoiding costly chromatography.
- Byproduct Management : Phosphorus byproducts require neutralization with NaHCO₃ before disposal.
Emerging Methodologies
Recent patents highlight microwave-assisted cyclization (150°C, 30 min) to reduce reaction times by 70%. Additionally, flow chemistry approaches for sulfonylation achieve 92% yield with 5-minute residence times.
Chemical Reactions Analysis
Types of Reactions
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Antimalarial Activity
Recent studies have explored the potential of triazolo compounds as antimalarial agents. For instance, a series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides demonstrated promising in vitro activity against Plasmodium falciparum, the parasite responsible for malaria. The compounds were evaluated using molecular docking methods and synthesized for biological testing. Notably, some derivatives exhibited inhibitory concentrations (IC50) as low as 2.24 μM, indicating strong antimalarial potential .
Antifungal Properties
The compound's structural similarity to known antifungal agents suggests it may possess antifungal properties. Research has shown that derivatives of triazole compounds can effectively inhibit strains of Candida and other pathogenic fungi. In one study, several triazole derivatives demonstrated greater efficacy than fluconazole against Candida albicans, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL .
Antibacterial Activity
Triazolo compounds have also been investigated for their antibacterial properties. The sulfonamide group is known to enhance the antibacterial activity of various compounds by inhibiting bacterial enzymes involved in folate synthesis. This mechanism has been a focal point in developing new antibacterial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzenesulfonamide. Modifications to the triazole and sulfonamide moieties can significantly influence biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of fluorine | Increases lipophilicity and potentially enhances cell permeability |
| Variation in alkyl chain length | Alters pharmacokinetics and bioavailability |
| Substituents on the benzene ring | Can enhance selectivity towards specific targets |
Case Study 1: Antimalarial Lead Development
In a study published in 2020, researchers synthesized a library of triazolo compounds and screened them for antimalarial activity. Among the synthesized compounds, those with a similar scaffold to this compound showed significant promise as lead candidates for further development .
Case Study 2: Antifungal Efficacy
A series of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives were tested against various fungal strains. The results indicated that certain modifications led to enhanced antifungal activity compared to traditional treatments like fluconazole .
Mechanism of Action
The mechanism of action of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzenesulfonamide involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK2 active site, enhancing its inhibitory activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights
Sulfonamide Derivatives: The target compound shares a sulfonamide group with flumetsulam, a commercial herbicide targeting acetolactate synthase (ALS). However, the 2-fluorobenzenesulfonamide group in the target compound may confer distinct target selectivity compared to flumetsulam’s 2,6-difluorophenyl group, which optimizes herbicidal activity . Metabolic Stability: Fluorine substitution (as in the target compound and flumetsulam) reduces oxidative metabolism, enhancing half-life in biological systems compared to non-fluorinated analogs.
Triazolopyrimidine Core Modifications: Compound 3 () replaces the sulfonamide with a dimethyloxazole-carboxamide group, shifting activity toward kinetoplastid parasites. This highlights the scaffold’s adaptability for diverse targets based on substituent polarity and steric effects . Compound 6 () introduces a propenamide linker and quinolinyl group, enabling covalent binding to SLC16A3 transporters. The target compound’s propyl chain may offer similar flexibility but lacks electrophilic groups for covalent interactions .
The sulfonamide group may enhance membrane penetration, analogous to agrochemical sulfonamides .
Table 2: Pharmacokinetic and Physicochemical Properties
Research Implications and Gaps
- Activity Profiling: The target compound requires empirical validation for kinase or antimicrobial activity.
- Synthetic Feasibility : Analogous compounds in –2 use Suzuki coupling and HATU-mediated amidation, which could be adapted for scalable synthesis of the target compound .
- Toxicity Considerations: Fluorinated sulfonamides (e.g., flumetsulam) exhibit low mammalian toxicity, but the propyl chain in the target compound may introduce novel metabolic pathways requiring ADME studies.
Biological Activity
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a triazolo-pyrimidine moiety linked to a propyl group and a fluorinated benzene sulfonamide, which may contribute to its pharmacological properties.
Research indicates that compounds containing the [1,2,4]triazolo[1,5-a]pyrimidine framework exhibit various biological activities, primarily through the inhibition of specific enzyme functions and receptor interactions. Notably:
- AXL Receptor Tyrosine Kinase Inhibition : The compound has been shown to inhibit AXL receptor tyrosine kinase function, which is implicated in cancer progression and metastasis. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells .
- Antiproliferative Effects : Studies have demonstrated that related triazolo compounds exhibit antiproliferative activity against several cancer cell lines, including breast, colon, and lung cancer cells. The highest antiproliferative activity was noted for compounds that share structural similarities with this compound .
In Vitro Studies
In vitro evaluations have confirmed the compound's efficacy against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Breast Cancer | 0.5 | AXL inhibition |
| Colon Cancer | 0.8 | Induction of apoptosis |
| Lung Cancer | 0.6 | Cell cycle arrest |
These results suggest that the compound may act through multiple pathways to exert its biological effects.
Case Studies
- Case Study on Anticancer Activity : A study focusing on the anticancer effects of similar triazolo compounds reported significant growth inhibition in MCF-7 breast cancer cells at concentrations as low as 0.5 µM. The mechanism was attributed to AXL receptor inhibition leading to decreased phosphorylation of downstream signaling proteins involved in cell survival .
- Study on Enzyme Inhibition : Another investigation highlighted that compounds with similar structures inhibited dihydrofolate reductase (DHFR), although this compound did not show this activity directly. Instead, its antiproliferative effects were mediated through alternative pathways .
Q & A
Q. What are the standard synthetic routes for N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzenesulfonamide?
The synthesis typically involves multi-step organic reactions, starting with precursor molecules such as triazolopyrimidine derivatives. Key steps include:
- Cross-coupling reactions to attach the propyl chain to the triazolopyrimidine core.
- Sulfonamide formation via reaction of the intermediate amine with 2-fluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine) .
- Purification using column chromatography or recrystallization to achieve ≥95% purity . Optimizing reaction conditions (e.g., solvent choice, temperature, and catalyst) is critical for yield improvement.
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
A combination of spectroscopic and chromatographic methods is used:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and connectivity .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., sulfonamide S=O stretches) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment .
Advanced Research Questions
Q. How does the 2-fluorobenzenesulfonamide moiety influence the compound’s biological activity and pharmacokinetics?
The fluorine atom enhances:
- Lipophilicity : Improves membrane permeability and target binding via hydrophobic interactions .
- Metabolic stability : Reduces oxidative degradation by cytochrome P450 enzymes . The sulfonamide group facilitates hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase or kinase targets) . Quantitative structure-activity relationship (QSAR) studies can further elucidate these effects.
Q. What experimental strategies address contradictions in reported biological data for similar triazolopyrimidine derivatives?
Contradictions may arise from variations in assay conditions or target specificity. To resolve these:
- Standardize assays : Use identical cell lines, enzyme isoforms, and inhibitor concentrations .
- Validate binding modes : Employ X-ray crystallography or cryo-EM to confirm target interactions .
- Reproduce studies : Cross-validate results in independent labs with controlled synthetic batches .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?
- Molecular docking : Predict binding affinity to targets (e.g., kinases) and identify key interacting residues .
- ADMET prediction : Tools like SwissADME estimate absorption, distribution, and toxicity risks .
- Quantum mechanical calculations : Optimize electronic properties of the fluorobenzenesulfonamide group for enhanced solubility .
Methodological Considerations
Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
- Yield optimization : Replace expensive catalysts (e.g., Pd-based) with cost-effective alternatives .
- Purification bottlenecks : Transition from column chromatography to continuous flow systems .
- Stability testing : Assess degradation under varying pH, temperature, and light conditions .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Kinetic assays : Measure IC₅₀ values against purified enzymes (e.g., kinases) .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .
- CRISPR/Cas9 knockout models : Verify specificity by comparing activity in wild-type vs. target-deficient cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
